tert-Butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[[6-[2-(quinoxaline-2-carbonylamino)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N7O3S/c1-30(2,3)40-29(39)36-14-12-35(13-15-36)17-20-19-41-28-34-26(18-37(20)28)21-8-4-5-9-22(21)33-27(38)25-16-31-23-10-6-7-11-24(23)32-25/h4-11,16,18-19H,12-15,17H2,1-3H3,(H,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHXNWXUUGMQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732646 | |
| Record name | tert-Butyl 4-[(6-{2-[(quinoxaline-2-carbonyl)amino]phenyl}imidazo[2,1-b][1,3]thiazol-3-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925436-46-0 | |
| Record name | tert-Butyl 4-[(6-{2-[(quinoxaline-2-carbonyl)amino]phenyl}imidazo[2,1-b][1,3]thiazol-3-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-butyl 4-((6-(2-(quinoxaline-2-carboxamido)phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 925436-46-0) is a synthetic derivative characterized by its complex structure, which includes a quinoxaline moiety and a piperazine ring. This compound has garnered interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties.
- Molecular Formula : C30H31N7O3S
- Molecular Weight : 569.68 g/mol
- Structural Features : The compound features a piperazine ring linked to an imidazo-thiazole structure, which is known for its biological activity against various diseases.
Antitubercular Activity
Recent studies have highlighted the potential of compounds containing imidazo-thiazole derivatives as anti-tubercular agents. In one study, a series of substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, indicating strong inhibitory effects on bacterial growth . While specific data on this compound is limited, its structural similarities suggest it may possess comparable antitubercular properties.
Cytotoxicity and Anticancer Activity
The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. For instance, derivatives of imidazo-thiazole have shown selective inhibition against carbonic anhydrase (CA) isoforms associated with tumor growth, particularly hCA II. Compounds targeting this enzyme have demonstrated IC50 values in the range of 57.7–98.2 µM . The structural characteristics of this compound suggest it may similarly interact with CA isoforms or other cancer-related pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific functional groups and their positions can significantly influence the efficacy and selectivity of the compound against target enzymes or receptors. For example:
- Quinoxaline Moiety : Known for enhancing bioactivity due to its ability to interact with various biological targets.
- Piperazine Ring : Often contributes to improved solubility and bioavailability.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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